

# Chemical Properties and Discovery

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## Compound Focus: Tak-733

CAS No.: 1035555-63-5

Cat. No.: S548776

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**TAK-733** is a small molecule with the chemical formula  $C_{17}H_{15}F_2IN_4O_4$  and a molecular weight of 504.2267 g/mol [1]. Its systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-[(2-fluoro-4-iodophenyl)amino]-8-methyl-3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione [1].

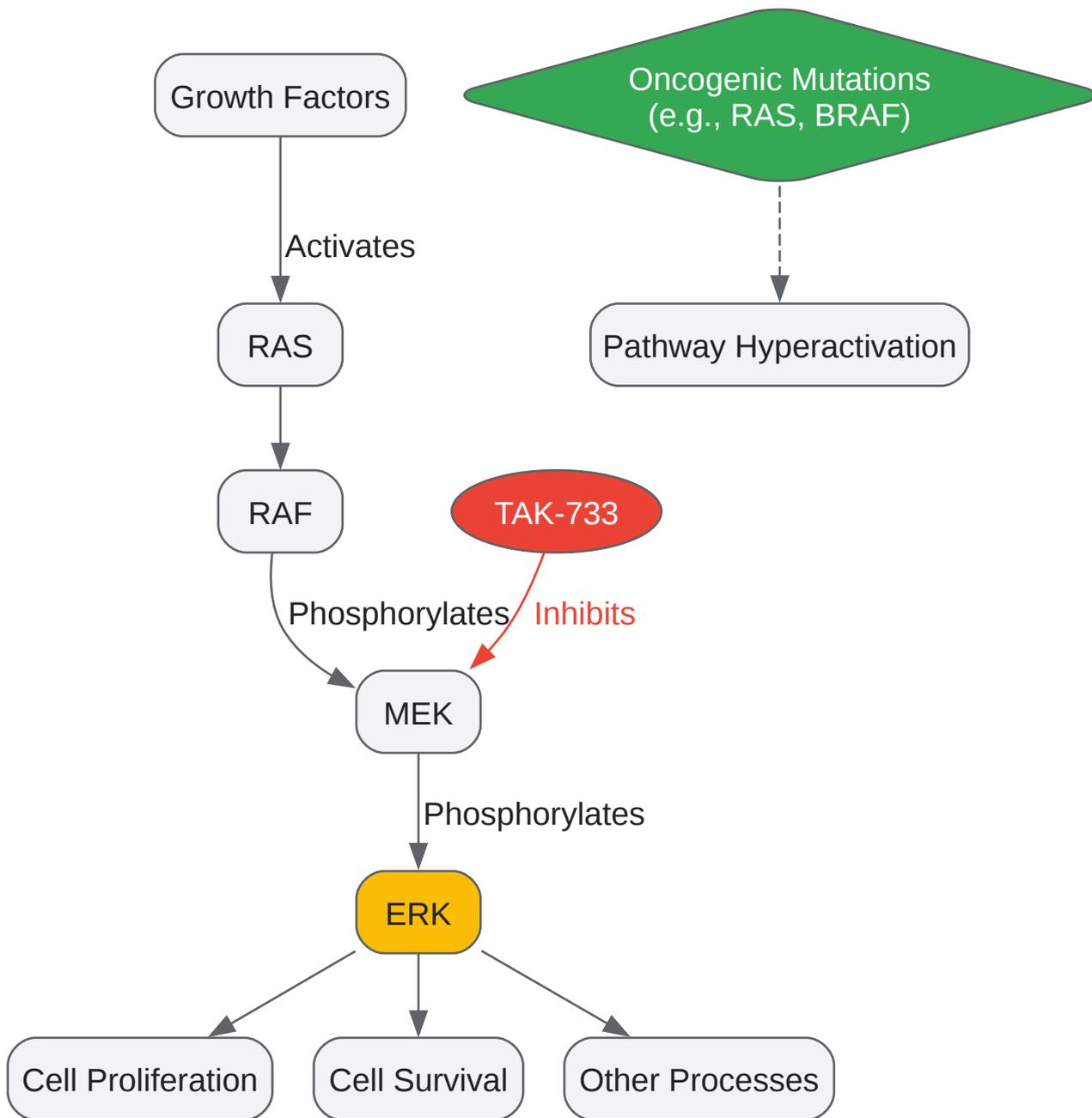
The compound belongs to the class of organic compounds known as **pyrido[2,3-d]pyrimidines** [1]. It was specifically designed as part of a series of potent **8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione inhibitors** of MEK kinase [2]. The 2-fluoro-4-iodoaniline moiety functions as a key recognition motif for the hydrophobic pocket of the MEK allosteric site [2].

## Mechanism of Action and Pharmacology

**TAK-733** is a potent, selective, non-ATP-competitive, allosteric inhibitor of MEK1/2, which are key components of the RAS/RAF/MEK/ERK signaling pathway [3] [4]. This pathway is crucial for regulating cell proliferation, survival, differentiation, and angiogenesis [3].

- **Target and IC50:** **TAK-733** has an **IC50 for MEK signaling inhibition of 2–5 nM**, demonstrating high potency [3].
- **Mechanism:** As an allosteric inhibitor, it binds to a site other than the ATP-binding pocket, leading to sustained inhibition of the MAPK pathway [3].
- **Key Pharmacodynamic Effect:** The primary measured pharmacodynamic effect of **TAK-733** is the **inhibition of ERK phosphorylation (pERK)**. Preclinical and clinical studies consistently show that **TAK-733** treatment leads to significant reductions in pERK levels [3] [5].

The following diagram illustrates the signaling pathway targeted by **TAK-733** and its mechanistic role:



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*The RAS/RAF/MEK/ERK pathway and **TAK-733**'s inhibition of MEK.*

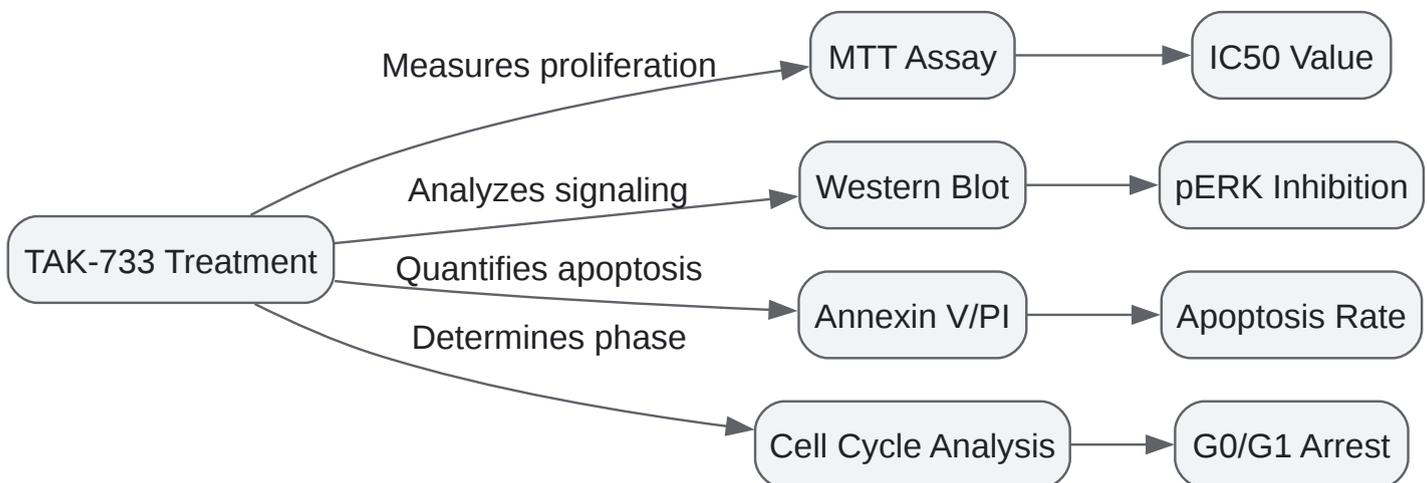
## Preclinical Profile and Experimental Models

**TAK-733** demonstrated robust antitumor activity across various *in vitro* and *in vivo* models.

## In Vitro Models and Protocols

- **Cell Proliferation/Viability Assay (MTT Assay):** The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell proliferation and drug sensitivity [5]. Cells are treated with **TAK-733** for 48 hours, followed by MTT reagent addition. The resulting formazan crystals are solubilized, and absorbance is measured to determine the percentage of viable cells [5].
- **Immunoblotting (Western Blot):** This technique confirms the pharmacodynamic effects of **TAK-733**. After treatment, cell lysates are prepared, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against targets like pERK1/2, pAKT, pS6R, and pGSK3 to detect inhibition of downstream signaling [5].
- **Apoptosis Analysis (Annexin V/PI Staining):** Cells treated with **TAK-733** are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and dead (Annexin-/PI+) cells [5].
- **Cell Cycle Analysis:** Treated cells are fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [5].

The subsequent workflow summarizes these key *in vitro* experimental methods:



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*Key in vitro assays used to evaluate **TAK-733**'s biological effects.*

## In Vivo Models and Protocols

- **Patient-Derived Tumor Xenograft (PDX) Models:** Fragments of human tumors are subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice) to create a model that closely mirrors the original patient tumor's heterogeneity [6]. These models are used to evaluate the efficacy of **TAK-733**, both as a single agent and in combination with other therapies [3] [7].
- **Dosing in Mice:** In mouse xenograft studies, **TAK-733** is typically administered via **oral gavage once daily**. Plasma concentrations in models decrease rapidly 8–16 hours after dosing [3].
- **Combination Therapy:** *In vivo* studies show that combining **TAK-733** with the pan-RAF inhibitor **MLN2480 (Tovorafenib)** suppresses the growth of a broader spectrum of RAS-mutant tumors compared to either drug alone [7].

## Key Preclinical Findings

The table below summarizes major findings from preclinical studies on **TAK-733**.

Disease Model	Experimental System	Key Findings	Source
Multiple Myeloma	<i>In vitro</i> (cell lines)	Reduced proliferation (IC <sub>50</sub> : 2–5 µM); induced G0/G1 cell cycle arrest and apoptosis; synergized with bortezomib and PI3Kα inhibitor BYL719.	[5]
Cutaneous Melanoma	<i>In vitro</i> (cell lines) & <i>in vivo</i> (xenografts)	Activity against BRAF V600E-mutant cell lines; tumor growth inhibition and regression in mouse models.	[3]
Various Solid Tumors	<i>In vivo</i> (xenografts)	Demonstrated antitumor activity in mouse xenograft models of colorectal cancer, lung cancer, and melanoma.	[3]
Melanoma (with acquired resistance)	<i>In vitro</i>	Synergistic activity with pan-RAF inhibitor TAK-632 in both BRAF-mutated and NRAS-mutated melanoma cells resistant to BRAF inhibitors.	[3]

## Clinical Development and Trial Data

A first-in-human, phase I, dose-escalation study (NCT00948467) evaluated **TAK-733** in patients with advanced solid tumors [3] [8] [4].

## Clinical Trial Design and Protocol

- **Patients:** Adults with advanced non-hematologic malignancies and an ECOG performance status of 0-2 [3].
- **Dosing Schedule:** Patients received oral **TAK-733** once daily on days 1–21 of 28-day treatment cycles [3].
- **Dose Escalation:** The study used a modified 3 + 3 design. The starting dose was 0.2 mg, and doses were escalated in  $\leq 40\%$  increments after initial single-patient cohorts [3].
- **Endpoints:** Primary objectives were safety, determination of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and pharmacokinetics. Secondary objectives included assessment of antitumor activity per RECIST v1.1 [3].

## Clinical Pharmacokinetics and Pharmacodynamics

Key data from the phase I study are summarized in the table below.

Parameter	Finding/Value
Maximum Tolerated Dose (MTD)	16 mg [3]
Median Tmax (Time to Cmax)	3 hours [3] [4]
Elimination Half-Life (T1/2)	Approximately 53 hours [4]
Systemic Exposure	Increased less than dose-proportionally from 0.2 mg to 22 mg [3]
Key Pharmacodynamic Marker	Inhibition of ERK phosphorylation (pERK) in peripheral blood mononuclear cells (PBMCs) [3]
Maximum pERK Inhibition	46–97% in patients receiving $\geq 8.4$ mg on day 21 [3]

## Efficacy and Safety Profile

- **Efficacy:** Among 41 response-evaluable patients, **two (5%) achieved a partial response** (both with cutaneous melanoma, one with a BRAF L597R mutation). Twelve patients had stable disease [3] [8].
- **Safety:** The most common drug-related adverse events were **dermatitis acneiform (51%), diarrhea (29%), and increased blood creatine phosphokinase (20%)**. Grade  $\geq 3$  adverse events were reported in 53% of patients, but the toxicity profile was generally manageable up to the MTD [3].

## Current Development Status and Future Directions

As of the latest data, **further clinical investigation of TAK-733 as a monotherapy is not currently planned** by Takeda [3] [8].

In May 2020, Takeda entered into a global licensing agreement with **Recursion Pharmaceuticals**, granting them exclusive worldwide rights to develop and commercialize **TAK-733** [9]. Recursion plans to develop **TAK-733** for the treatment of a **hereditary cancer syndrome and related oncology areas**, leveraging its machine learning and digital biology platform [9].

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